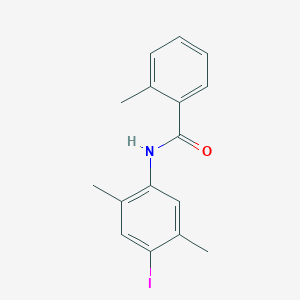![molecular formula C19H21ClN2O3 B244632 N-[2-chloro-5-(propanoylamino)phenyl]-3-propoxybenzamide](/img/structure/B244632.png)
N-[2-chloro-5-(propanoylamino)phenyl]-3-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-chloro-5-(propanoylamino)phenyl]-3-propoxybenzamide, also known as L-798106, is a synthetic compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
The exact mechanism of action of N-[2-chloro-5-(propanoylamino)phenyl]-3-propoxybenzamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC) which plays a crucial role in the regulation of gene expression. HDAC inhibitors such as N-[2-chloro-5-(propanoylamino)phenyl]-3-propoxybenzamide have been found to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
N-[2-chloro-5-(propanoylamino)phenyl]-3-propoxybenzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of HDAC which leads to the acetylation of histones and the regulation of gene expression. N-[2-chloro-5-(propanoylamino)phenyl]-3-propoxybenzamide has also been found to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. Additionally, it has been shown to have anti-inflammatory and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-chloro-5-(propanoylamino)phenyl]-3-propoxybenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been extensively studied for its potential therapeutic applications in various diseases. However, there are also limitations to using N-[2-chloro-5-(propanoylamino)phenyl]-3-propoxybenzamide in lab experiments. It has been found to have low solubility in water which can limit its use in certain experiments. Additionally, the exact mechanism of action of N-[2-chloro-5-(propanoylamino)phenyl]-3-propoxybenzamide is not fully understood which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of N-[2-chloro-5-(propanoylamino)phenyl]-3-propoxybenzamide. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and pain. Another direction is to study its mechanism of action in more detail to better understand its effects on gene expression and cell cycle regulation. Additionally, future studies could focus on improving the solubility of N-[2-chloro-5-(propanoylamino)phenyl]-3-propoxybenzamide to make it more useful in lab experiments.
Méthodes De Synthèse
The synthesis of N-[2-chloro-5-(propanoylamino)phenyl]-3-propoxybenzamide involves the condensation of 2-chloro-5-nitrobenzoic acid with propanoyl chloride to form 2-chloro-5-(propanoyloxy)benzoic acid. This intermediate is then reduced to 2-chloro-5-(propanoylamino)benzoic acid using sodium dithionite. The final step involves the coupling of 2-chloro-5-(propanoylamino)benzoic acid with 3-propoxyaniline in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield N-[2-chloro-5-(propanoylamino)phenyl]-3-propoxybenzamide.
Applications De Recherche Scientifique
N-[2-chloro-5-(propanoylamino)phenyl]-3-propoxybenzamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and pain. It has been shown to inhibit the growth of various cancer cell lines including breast, lung, and prostate cancer cells. N-[2-chloro-5-(propanoylamino)phenyl]-3-propoxybenzamide has also been found to have anti-inflammatory and analgesic properties.
Propriétés
Formule moléculaire |
C19H21ClN2O3 |
|---|---|
Poids moléculaire |
360.8 g/mol |
Nom IUPAC |
N-[2-chloro-5-(propanoylamino)phenyl]-3-propoxybenzamide |
InChI |
InChI=1S/C19H21ClN2O3/c1-3-10-25-15-7-5-6-13(11-15)19(24)22-17-12-14(8-9-16(17)20)21-18(23)4-2/h5-9,11-12H,3-4,10H2,1-2H3,(H,21,23)(H,22,24) |
Clé InChI |
DPEIKERCUYNXQZ-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)CC)Cl |
SMILES canonique |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)CC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244549.png)
![3,4-dimethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244550.png)
![2-(4-chlorophenoxy)-N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244553.png)
![3-isopropoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244555.png)
![2-phenyl-N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244556.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B244564.png)
![4-bromo-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244567.png)
![3-bromo-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244568.png)
![2-(4-bromophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B244569.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-methylpropanamide](/img/structure/B244570.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloronicotinamide](/img/structure/B244571.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3,4-dimethoxybenzamide](/img/structure/B244572.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B244573.png)
